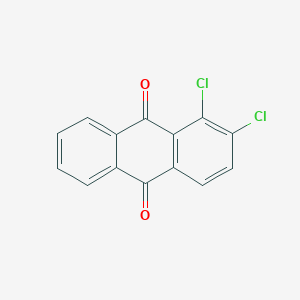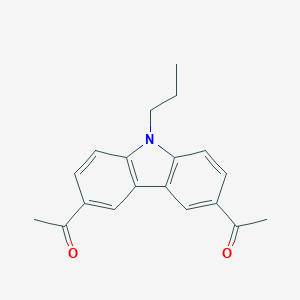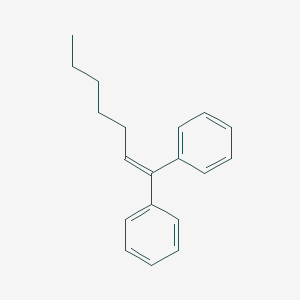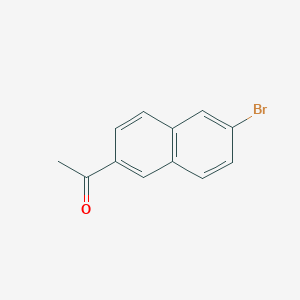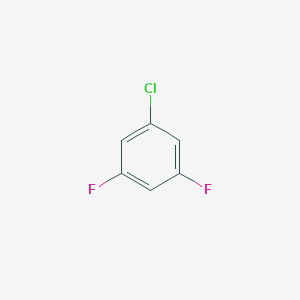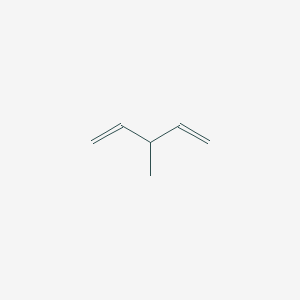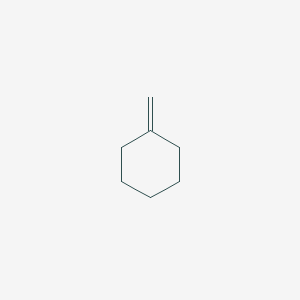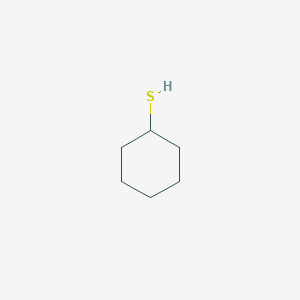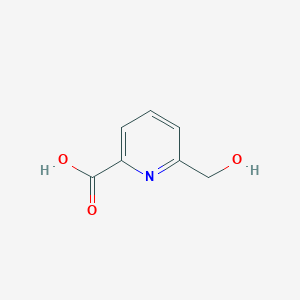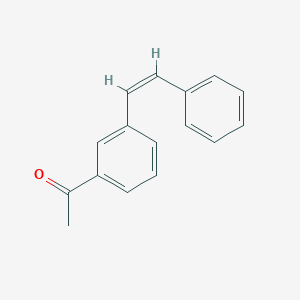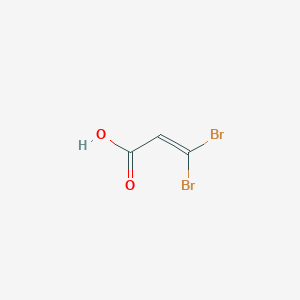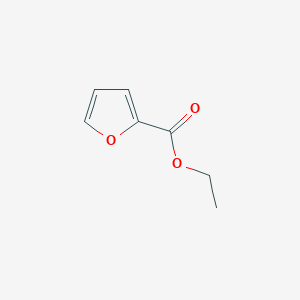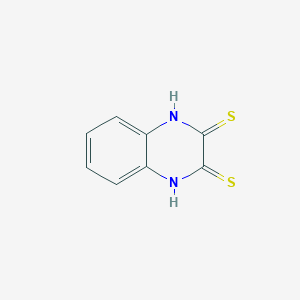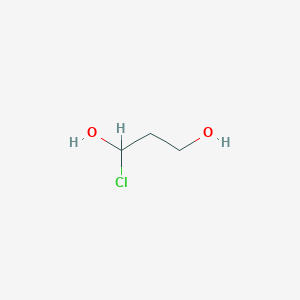
1,3-Propanediol, chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, chloro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1,3-dichloropropan-2-ol and is a colorless liquid with a strong odor. It is used in the synthesis of various chemicals and has been found to have biological activity, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, chloro- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. This compound has also been found to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3-Propanediol, chloro- can have biochemical and physiological effects on the body. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. This compound has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Propanediol, chloro- in lab experiments is its antimicrobial properties. This makes it a useful compound for studying the effects of microorganisms on various materials and products. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several future directions for research on 1,3-Propanediol, chloro-. One area of interest is its potential use as a natural preservative in food products. This compound has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Conclusion
1,3-Propanediol, chloro- is a promising compound that has gained significant attention in scientific research. It has been found to have antimicrobial properties, antioxidant properties, and anti-inflammatory properties. This compound has potential applications in various fields, including the food industry and the medical field. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Métodos De Síntesis
1,3-Propanediol, chloro- can be synthesized through the reaction of epichlorohydrin with sodium hydroxide. This reaction produces 1,3-dichloropropan-2-ol as a byproduct, which can be isolated and purified. This method of synthesis is widely used in the production of 1,3-Propanediol, chloro- for research purposes.
Aplicaciones Científicas De Investigación
1,3-Propanediol, chloro- has been found to have several potential applications in scientific research. It has been studied for its antimicrobial properties and has been found to be effective against a range of bacteria and fungi. This compound has also been studied for its potential use as a preservative in various products, including cosmetics and personal care products.
Propiedades
Número CAS |
1331-07-3 |
|---|---|
Nombre del producto |
1,3-Propanediol, chloro- |
Fórmula molecular |
C3H7ClO2 |
Peso molecular |
110.54 g/mol |
Nombre IUPAC |
1-chloropropane-1,3-diol |
InChI |
InChI=1S/C3H7ClO2/c4-3(6)1-2-5/h3,5-6H,1-2H2 |
Clave InChI |
PSYQXTDKRKLJQC-UHFFFAOYSA-N |
SMILES |
C(CO)C(O)Cl |
SMILES canónico |
C(CO)C(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



